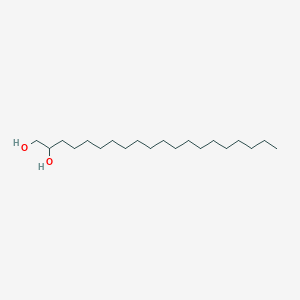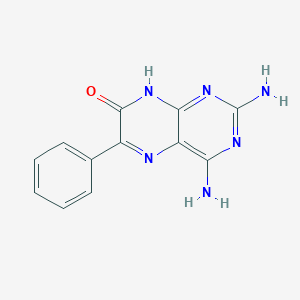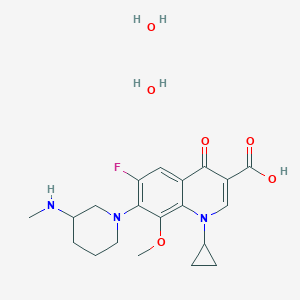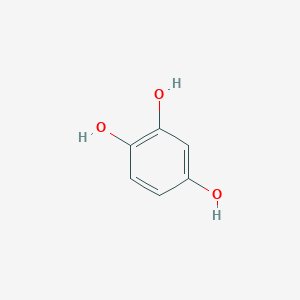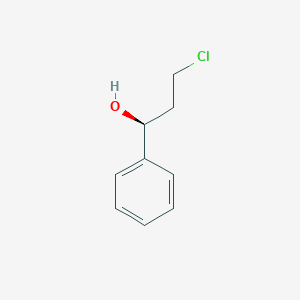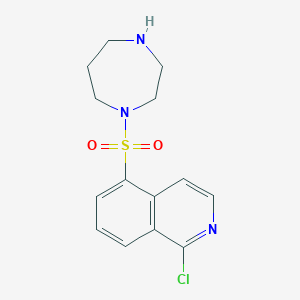![molecular formula C27H33N5O3 B023802 trans-3,4-Dihydro-6-[4-[1-[4-(phenylmethoxy)cyclohexyl]-1H-tetrazol-5-YL]butoxy]-2(1H)-quinolinone CAS No. 87152-97-4](/img/structure/B23802.png)
trans-3,4-Dihydro-6-[4-[1-[4-(phenylmethoxy)cyclohexyl]-1H-tetrazol-5-YL]butoxy]-2(1H)-quinolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of quinolinone derivatives, such as trans-3,4-Dihydro-6-[4-[1-[4-(phenylmethoxy)cyclohexyl]-1H-tetrazol-5-YL]butoxy]-2(1H)-quinolinone , often involves complex reactions that can include cyclization and alkylation processes. For instance, the synthesis of related compounds involves cyclocondensation of N-(2-chloroacetylamino)benzophenone with thiophenol/phenol under basic conditions, highlighting a method that might be adaptable for synthesizing our compound of interest (Yadav et al., 2000).
Molecular Structure Analysis
The molecular structure of quinolinone derivatives is crucial for their chemical properties and potential applications. The structure generally features a quinolinone core, which can be functionalized with various substituents to alter its properties. Techniques like X-ray crystallography provide detailed insights into the conformations and stereochemistry of these molecules, as seen in related studies (Jiang, Wu, & Li, 2007).
Chemical Reactions and Properties
Quinolinone derivatives participate in a variety of chemical reactions, influenced by their molecular structure. For example, the cyclization of ethyl 2-(2-tert-butyl-2H-tetrazol-5-yl)-3-(4-chloroanilino) acrylate did not afford the intended 4-quinolinone derivative but yielded a pyrazoloquinolinone, illustrating the complexity of reactions involving these compounds (Isoda & Kanno, 1992).
Aplicaciones Científicas De Investigación
Implications in Medicinal Chemistry
Quinazoline derivatives, including trans-3,4-Dihydro-6-[4-[1-[4-(phenylmethoxy)cyclohexyl]-1H-tetrazol-5-YL]butoxy]-2(1H)-quinolinone, have been extensively explored for their potential in medicinal chemistry. These compounds are part of a broader class of fused heterocycles known for their presence in numerous naturally occurring alkaloids. Their stability and the possibility to introduce various bioactive moieties make them attractive candidates for developing new medicinal agents. Research has shown that quinazoline derivatives exhibit significant antibacterial activity against various bacteria, highlighting their potential in addressing antibiotic resistance challenges (Tiwary, Pradhan, Nanda, & Chakraborty, 2016).
Quinazolines in Organic Synthesis and Biological Activities
Quinazolines, including the specific compound , serve as crucial scaffolds in organic synthesis for creating both natural and designed synthetic compounds. Their utilization in synthesizing biologically active compounds is significant due to their wide range of pharmacological actions, such as antimicrobial, anti-inflammatory, antidiabetic, antiviral, antitumor, and antitubercular activities. This versatility underscores their importance in the development of new therapeutic agents, offering a valuable resource for chemists aiming to design more effective and safer drugs (Ramli, Moussaif, Karrouchi, & Essassi, 2014).
Applications in Treatment of Diseases
The specific compound's potential therapeutic applications extend to diseases lacking dependable treatments. For instance, in the context of combating Rotavirus infections, which are a significant cause of diarrhoea in infants and adults, in-silico studies have highlighted the efficacy of quinazoline derivatives. These studies have identified 2-{[2-(4-phenyl-3,6-dihydro-1(2H)-pyridinyl)ethyl]amino}-4(3H)-quinazolinone as a promising ligand targeting the VP4 protein involved in the pathogenesis of Rotavirus. This underscores the potential of such compounds in developing effective anti-Rotavirus medications, providing new avenues for treatment (Shaikh et al., 2022).
Synthetic Utilities and Heterocyclic Compounds
The synthetic utility of o-phenylenediamines for creating benzimidazoles, quinoxalines, and benzo[1,5]diazepines underscores the versatility of quinazoline derivatives in medicinal chemistry. This review highlights the various methods developed for synthesizing these compounds from the condensation of o-phenylenediamines with electrophilic reagents, offering a wealth of possibilities for the discovery of new compounds with desired biological activities (Ibrahim, 2011).
Propiedades
IUPAC Name |
6-[4-[1-(4-phenylmethoxycyclohexyl)tetrazol-5-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33N5O3/c33-27-16-9-21-18-24(14-15-25(21)28-27)34-17-5-4-8-26-29-30-31-32(26)22-10-12-23(13-11-22)35-19-20-6-2-1-3-7-20/h1-3,6-7,14-15,18,22-23H,4-5,8-13,16-17,19H2,(H,28,33) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRUPHZGOQSSEMF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N2C(=NN=N2)CCCCOC3=CC4=C(C=C3)NC(=O)CC4)OCC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70534423 |
Source


|
| Record name | 6-(4-{1-[4-(Benzyloxy)cyclohexyl]-1H-tetrazol-5-yl}butoxy)-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70534423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
475.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-3,4-Dihydro-6-[4-[1-[4-(phenylmethoxy)cyclohexyl]-1H-tetrazol-5-YL]butoxy]-2(1H)-quinolinone | |
CAS RN |
87152-97-4 |
Source


|
| Record name | 6-(4-{1-[4-(Benzyloxy)cyclohexyl]-1H-tetrazol-5-yl}butoxy)-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70534423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

